molecular formula C18H17BrO4 B14142985 Ethyl 5-(2-bromoacetyl)-2-(phenylmethoxy)benzoate CAS No. 56443-71-1

Ethyl 5-(2-bromoacetyl)-2-(phenylmethoxy)benzoate

Cat. No.: B14142985
CAS No.: 56443-71-1
M. Wt: 377.2 g/mol
InChI Key: FCHBGPAUYQMKKC-UHFFFAOYSA-N
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Description

Ethyl 5-(2-bromoacetyl)-2-(phenylmethoxy)benzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a bromoacetyl group and a phenylmethoxy group attached to a benzoate core. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-bromoacetyl)-2-(phenylmethoxy)benzoate typically involves the esterification of 5-(2-bromoacetyl)-2-(phenylmethoxy)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-bromoacetyl)-2-(phenylmethoxy)benzoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromoacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

    Reduction: The carbonyl group in the bromoacetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The phenylmethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are typical reducing agents.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are used for oxidation reactions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted amides, thioethers, and ethers.

    Reduction: The major product is the corresponding alcohol.

    Oxidation: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 5-(2-bromoacetyl)-2-(phenylmethoxy)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-bromoacetyl)-2-(phenylmethoxy)benzoate involves its interaction with various molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The phenylmethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Ethyl 5-(2-bromoacetyl)-2-(phenylmethoxy)benzoate can be compared with similar compounds such as:

    Ethyl 5-(2-chloroacetyl)-2-(phenylmethoxy)benzoate: Similar structure but with a chloroacetyl group instead of a bromoacetyl group. The bromoacetyl group is generally more reactive in nucleophilic substitution reactions.

    Ethyl 5-(2-bromoacetyl)-2-(methoxy)benzoate: Similar structure but with a methoxy group instead of a phenylmethoxy group. The phenylmethoxy group provides additional steric hindrance and electronic effects.

    Ethyl 5-(2-bromoacetyl)-2-(phenylmethoxy)benzoic acid: The carboxylic acid analog of the compound. The ester group in this compound makes it more lipophilic and potentially more bioavailable.

Properties

CAS No.

56443-71-1

Molecular Formula

C18H17BrO4

Molecular Weight

377.2 g/mol

IUPAC Name

ethyl 5-(2-bromoacetyl)-2-phenylmethoxybenzoate

InChI

InChI=1S/C18H17BrO4/c1-2-22-18(21)15-10-14(16(20)11-19)8-9-17(15)23-12-13-6-4-3-5-7-13/h3-10H,2,11-12H2,1H3

InChI Key

FCHBGPAUYQMKKC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C(=O)CBr)OCC2=CC=CC=C2

Origin of Product

United States

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